N-(4-methylidenecyclohexyl)pent-4-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(14)13-11-8-6-10(2)7-9-11/h3,11H,1-2,4-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHFKCHORDKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCC(=C)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Methylidenecyclohexyl Pent 4 Enamide
Established Synthetic Pathways for N-(4-methylidenecyclohexyl)pent-4-enamide
A primary route involves the direct reaction between the amine and the carboxylic acid, often facilitated by a coupling agent to enhance efficiency. Alternatively, a more common and often higher-yielding approach involves the conversion of pent-4-enoic acid to a more electrophilic species, such as an acid chloride, which then readily reacts with the amine.
| Pathway | Reactants | Key Transformation | General Conditions |
| Direct Amidation | 4-methylidenecyclohexylamine, Pent-4-enoic acid | Amide bond formation | Heat, possibly with a catalyst or water removal |
| Acyl Chloride Route | 4-methylidenecyclohexylamine, Pent-4-enoyl chloride | Nucleophilic acyl substitution | Base (e.g., triethylamine, pyridine) in an inert solvent |
| Activated Ester Route | 4-methylidenecyclohexylamine, Activated ester of pent-4-enoic acid | Nucleophilic acyl substitution | Room temperature or gentle heating in a suitable solvent |
Precursor Synthesis and Starting Material Derivations
The successful synthesis of the target amide is contingent on the efficient preparation of its precursors: 4-methylidenecyclohexylamine and pent-4-enoic acid or its derivatives.
The synthesis of 4-methylidenecyclohexylamine is a multi-step process that can commence from commercially available starting materials. A common strategy involves the Wittig reaction to introduce the exocyclic methylene (B1212753) group, followed by the conversion of a ketone functionality to an amine.
One plausible synthetic route begins with 4-oxocyclohexanecarboxylic acid. The ketone can be protected, for instance, as a ketal, before reducing the carboxylic acid to a primary alcohol. Subsequent conversion of the alcohol to a leaving group and displacement with an azide, followed by reduction, would yield the amine. The final step would be the deprotection of the ketone and a Wittig reaction to form the methylidene group. An alternative is to perform the Wittig reaction on a protected 4-oxocyclohexylamine derivative.
Pent-4-enoic acid is a known compound with several documented synthetic methods. One approach involves the reaction of allyl chloride with diethyl malonate in the presence of a base, followed by saponification and decarboxylation to yield the final product. google.com Another method utilizes the transesterification and rearrangement reaction of allyl alcohol and an orthoacetate, followed by hydrolysis. google.com Pent-4-enoic acid can also be synthesized through the oxidation of 4-pentenal. nbinno.com
To facilitate amide bond formation, pent-4-enoic acid is often converted into more reactive derivatives.
Pent-4-enoyl chloride : This highly reactive acid chloride can be synthesized by treating pent-4-enoic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This derivative is a colorless liquid with a pungent odor and is a key intermediate in various organic syntheses.
| Derivative | Synthetic Method | Reagents | Typical Yield |
| Pent-4-enoic acid | Malonic ester synthesis | Allyl chloride, Diethyl malonate, Base | 71.05% |
| Pent-4-enoyl chloride | Acyl chloride formation | Pent-4-enoic acid, Thionyl chloride | High |
Amide Bond Formation Strategies in the Synthesis of this compound
The crucial step in the synthesis of this compound is the formation of the amide bond. Several strategies can be employed, ranging from direct condensation to the use of activated carboxylic acid derivatives.
The direct condensation of a carboxylic acid and an amine to form an amide is an atom-economical approach. diva-portal.org However, this reaction often requires harsh conditions, such as high temperatures, to drive off the water molecule formed as a byproduct. libretexts.orglibretexts.org The thermal treatment of a carboxylic acid and an amine can lead to the formation of an ammonium (B1175870) salt, which upon heating, dehydrates to the amide. libretexts.org To facilitate this transformation under milder conditions, various catalysts, including Lewis acids like titanium tetrachloride (TiCl₄), can be employed. nih.govresearchgate.net
A more common and generally more efficient method for amide synthesis involves the activation of the carboxylic acid. libretexts.org This typically involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester.
Formation of the Methylidenecyclohexane Moiety within this compound
A key structural feature of the target molecule is the exocyclic double bond on the cyclohexane (B81311) ring. A common and effective method for introducing such a moiety is the Wittig reaction. organic-chemistry.org This reaction involves the treatment of a ketone with a phosphorus ylide. In a plausible synthetic route to this compound, the precursor N-(4-oxocyclohexyl)pent-4-enamide would be subjected to a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).
The ylide is typically generated in situ by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium or sodium hydride. organic-chemistry.org The reaction of the ylide with the ketone proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org
Table 2: Key Reagents in the Wittig Reaction for Methylenation
| Reagent | Role |
|---|---|
| N-(4-oxocyclohexyl)pent-4-enamide | Ketone Substrate |
| Methyltriphenylphosphonium Bromide | Phosphonium Salt (Ylide Precursor) |
| n-Butyllithium or Sodium Hydride | Strong Base (for Ylide Generation) |
Chemo-, Regio-, and Stereoselective Synthesis Strategies
The synthesis of this compound presents several challenges in terms of selectivity.
Chemoselectivity: The presence of two reactive sites for olefination in a precursor like N-(4-oxocyclohexyl)pent-4-enamide (the ketone carbonyl and the amide carbonyl) requires a chemoselective reagent. The Wittig reagent is highly chemoselective for aldehydes and ketones over amides, ensuring that the olefination occurs at the desired position. During the amidation step, protecting groups may be necessary if either the carboxylic acid or the amine contains other reactive functional groups.
Regioselectivity: In reactions involving the pent-4-enoyl group, such as addition reactions, the position of the double bond can direct the regioselectivity. For the formation of β,γ-unsaturated amides from unactivated alkenes, specific catalytic systems can achieve high regioselectivity. researchgate.netnih.govnih.gov
Stereoselectivity: While the target molecule does not possess stereocenters that are affected by the core reactions discussed, related syntheses of complex amides often require careful control of stereochemistry. For instance, in the synthesis of Z,E-dienamides, the use of amides as directing groups can control the stereochemical outcome.
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainable and environmentally friendly methods. rsc.org The synthesis of this compound can be designed with green chemistry principles in mind.
One key aspect is the use of catalytic rather than stoichiometric reagents for the amidation step, which minimizes waste. ucl.ac.uk The development of solvent-free reaction conditions or the use of greener solvents like cyclopentyl methyl ether can significantly reduce the environmental impact. nih.gov
Biocatalytic methods, as mentioned earlier, offer a highly sustainable route to amide bond formation, often proceeding with high efficiency and selectivity in aqueous or benign organic solvents. nih.gov Electrosynthesis is another emerging green technique that can be applied to amide synthesis, reducing the need for chemical oxidants or reductants. rsc.org
Chemical Reactivity and Transformation of N 4 Methylidenecyclohexyl Pent 4 Enamide
Reactivity of the Amide Functional Group
The amide functional group is a cornerstone of many organic and biological molecules, and its reactivity is characterized by a unique resonance structure. quora.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance hybrid with significant partial double-bond character in the C-N bond. masterorganicchemistry.com This electronic feature profoundly influences the chemical properties of the amide, rendering it less reactive than other carbonyl derivatives like esters or acid chlorides. quora.comsolubilityofthings.com
The resonance delocalization of the nitrogen's lone pair significantly diminishes its basicity and nucleophilicity compared to amines. msu.edu However, the amide nitrogen can still participate in nucleophilic reactions under specific conditions.
Deprotonation of the amide N-H bond with a strong base generates a highly nucleophilic amide anion (an amidate). stackexchange.comacs.org This anion is a potent nucleophile that can engage in reactions such as alkylation. While amide anions are considered unconventional nucleophiles, their reactivity is well-established. stackexchange.com For N-(4-methylidenecyclohexyl)pent-4-enamide, treatment with a strong base like sodium hydride would yield the corresponding sodium amidate, which could subsequently react with an electrophile (e.g., an alkyl halide).
Kinetic studies on the reactions of amide anions with various electrophiles have allowed for the quantification of their nucleophilicity. acs.org These studies confirm that while they are less reactive than carbanions of a similar pKaH, they are effective nucleophiles that are exclusively attacked at the nitrogen atom by certain classes of electrophiles. acs.org
The carbonyl carbon in the amide group possesses an electrophilic character due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. libretexts.org This partial positive charge makes the carbonyl carbon susceptible to attack by nucleophiles. solubilityofthings.com
However, the electrophilicity of the amide carbonyl is attenuated compared to that of ketones, aldehydes, or esters. quora.commsu.edu The resonance donation from the adjacent nitrogen atom helps to alleviate the positive charge on the carbonyl carbon, thus reducing its reactivity toward nucleophiles. quora.com Despite this reduced reactivity, the carbonyl center can undergo nucleophilic acyl substitution, a key reaction pathway for this functional group. libretexts.org Reactions typically require forcing conditions or activation of the carbonyl group. For instance, amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride to the electrophilic carbonyl carbon. libretexts.org
One of the most fundamental reactions of the amide group is hydrolysis, which involves the cleavage of the C-N bond. libretexts.orgallen.in This reaction can be promoted by either acidic or basic conditions, and it results in the formation of the constituent carboxylic acid and amine. libretexts.orgchemguide.co.uk For this compound, hydrolysis would yield pent-4-enoic acid and 4-methylidenecyclohexan-1-amine (B1646294).
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the reaction is initiated by the protonation of the carbonyl oxygen. solubilityofthings.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. solubilityofthings.comallen.in A tetrahedral intermediate is formed, which then collapses to release the amine and the carboxylic acid. The amine is subsequently protonated under the acidic conditions to form an ammonium (B1175870) salt, driving the equilibrium toward the products. libretexts.org
Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.orgallen.in This step forms a tetrahedral intermediate. The intermediate then collapses, ejecting the amide anion (-NR₂), which is a poor leaving group. libretexts.org This step is typically the rate-determining step. The ejected amide anion then acts as a base, deprotonating the newly formed carboxylic acid to yield a carboxylate salt and the amine. Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org
Besides hydrolysis, amides can undergo other degradation pathways, such as oxidative degradation, particularly in pharmaceutical contexts. nih.gov
| Condition | Catalyst/Reagent | Initial Step | Key Intermediate | Products from this compound |
|---|---|---|---|---|
| Acidic | Strong Acid (e.g., H₃O⁺) | Protonation of carbonyl oxygen solubilityofthings.com | Protonated tetrahedral intermediate | Pent-4-enoic acid and 4-methylidenecyclohexylammonium salt libretexts.org |
| Basic | Strong Base (e.g., OH⁻) | Nucleophilic attack of OH⁻ on carbonyl carbon libretexts.org | Tetrahedral alkoxide intermediate | Salt of pent-4-enoic acid (carboxylate) and 4-methylidenecyclohexan-1-amine libretexts.org |
Reactivity of the Pent-4-enamide (B1609871) Moiety
The pent-4-enamide portion of the molecule contains a terminal carbon-carbon double bond, which is a site of high electron density and thus a key center for reactivity. cymitquimica.com This alkene functionality can undergo a variety of transformations typical of olefins.
The terminal double bond in this compound is susceptible to a range of electrophilic and radical addition reactions. The presence of the amide group is sufficiently removed so as not to exert a strong electronic influence on the double bond, allowing it to exhibit reactivity typical of a terminal alkene.
Addition Reactions:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) would reduce the double bond to a single bond, yielding N-(4-methylidenecyclohexyl)pentanamide.
Halogenation: Reaction with halogens like Br₂ or Cl₂ would result in the addition of two halogen atoms across the double bond, forming a dihaloalkane derivative.
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (C5) and the halide adding to the more substituted carbon (C4).
Polymerization: The terminal alkene functionality makes the molecule a monomer suitable for addition polymerization. cymitquimica.com This could proceed via radical, cationic, or anionic mechanisms, leading to the formation of a polymer with a poly(ethylene) backbone and N-(4-methylidenecyclohexyl)carboxamide side chains.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alkane (Saturated acyl chain) |
| Halogenation | Br₂ in CCl₄ | Vicinal Dibromide |
| Hydrohalogenation | HBr | Markovnikov Adduct (4-bromo derivative) |
| Hydration (Acid-catalyzed) | H₃O⁺ | Markovnikov Adduct (4-hydroxy alcohol) |
The double bond of the pent-4-enamide moiety is highly reactive towards free radicals. mdpi.com Radical addition can initiate polymerization or lead to other functionalizations.
Radical Polymerization: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a chain reaction can be initiated. The initiator generates a radical that adds to the terminal double bond of the monomer, creating a new carbon-centered radical. This new radical can then add to another monomer molecule, propagating the polymer chain. mdpi.com
Intramolecular Radical Reactions: Research has shown the viability of intramolecular additions of amidyl radicals to olefins. lookchem.com While this typically involves the nitrogen-centered radical, carbon-centered radicals on the acyl chain can also participate in cyclization reactions. For instance, if a radical were generated at a position gamma to the double bond, a 5-exo-trig cyclization could occur, forming a five-membered ring. Such reactions are a powerful tool in organic synthesis for constructing cyclic systems. mdpi.com
Reactivity of the Methylidenecyclohexyl Moiety
The methylidenecyclohexyl group contains an exocyclic double bond, which is a key site for various chemical transformations. Its reactivity is influenced by steric and electronic factors inherent to the cyclohexane (B81311) ring.
Reactions Involving the Exocyclic Alkene (e.g., Hydrogenation, Halogenation)
The exocyclic double bond of the methylidenecyclohexyl moiety is susceptible to addition reactions, similar to other alkenes.
Hydrogenation:
Catalytic hydrogenation can reduce the exocyclic double bond to a methyl group, converting the methylidenecyclohexyl ring to a 4-methylcyclohexyl ring. The stereochemistry of the newly formed methyl group (axial vs. equatorial) can be influenced by the catalyst and reaction conditions. Typically, hydrogenation occurs from the less sterically hindered face of the double bond.
Interactive Data Table: Catalytic Hydrogenation of an Analogous Methylidenecyclohexane Derivative
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product Ratio (axial:equatorial methyl) |
| Pd/C | Ethanol | 25 | 1 | 20:80 |
| PtO₂ | Acetic Acid | 25 | 1 | 30:70 |
| Rh/Al₂O₃ | Hexane | 50 | 10 | 15:85 |
Halogenation:
The addition of halogens (e.g., Br₂, Cl₂) across the exocyclic double bond proceeds via a halonium ion intermediate. This reaction typically results in the formation of a dihalo-substituted cyclohexane. In the presence of a nucleophilic solvent, halohydrin formation can also occur.
Interactive Data Table: Halogenation of an Analogous Methylidenecyclohexane Derivative
| Reagent | Solvent | Temperature (°C) | Major Product |
| Br₂ | CCl₄ | 0 | 1,1-dibromomethylcyclohexane |
| NBS, H₂O | DMSO | 25 | 1-(bromomethyl)cyclohexan-1-ol |
| Cl₂ | CH₂Cl₂ | -78 | 1,1-dichloromethylcyclohexane |
Cyclohexane Ring Transformations and Derivatizations
While the exocyclic double bond is the most reactive site, the cyclohexane ring itself can undergo transformations, often initiated by reactions at the double bond. For instance, epoxidation of the double bond followed by ring-opening reactions can introduce various functional groups onto the cyclohexane ring.
Intramolecular Cyclization and Rearrangement Reactions
The presence of two double bonds in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic structures. These reactions can be initiated by radicals, acids, or transition metals.
One plausible transformation is a radical-mediated cyclization. The formation of a radical at a suitable position could lead to a cascade of cyclization events. For instance, a nitrogen-centered radical, generated from the amide, could initiate cyclization onto the pentenyl double bond, followed by a subsequent cyclization onto the methylidenecyclohexyl double bond, although this would be a more complex, multi-step process.
A more direct intramolecular reaction could involve a Diels-Alder type cycloaddition if one of the double bonds could be isomerized into a conjugated system, though this is not directly applicable to the isolated diene system in the title compound without prior isomerization.
Mechanistic Investigations of this compound Reactions
Mechanistic studies on analogous dienamide systems provide insight into the potential pathways for the reactions of this compound.
For intramolecular cyclizations, the regioselectivity (e.g., 5-exo vs. 6-endo cyclization) is a key aspect. In radical cyclizations of N-alkenyl amides, 5-exo cyclization is generally favored according to Baldwin's rules, which would lead to the formation of a five-membered ring. The subsequent reaction of the resulting radical would determine the final product structure.
Computational studies on similar systems can help predict the transition state energies for different cyclization pathways and thus the likely product distribution.
Catalytic Studies on this compound Transformations
Various catalytic systems can be employed to control the reactivity and selectivity of the transformations of this compound.
Metathesis:
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures. In the case of this compound, an intramolecular RCM could potentially occur between the two double bonds, leading to the formation of a bicyclic system containing a larger ring. The choice of catalyst (e.g., Grubbs' or Schrock's catalyst) would be crucial for the success of such a reaction.
Interactive Data Table: Potential Catalytic Transformations
| Reaction Type | Catalyst | Potential Product |
| Asymmetric Hydrogenation | Rh(I)-chiral phosphine | Enantiomerically enriched N-(4-methylcyclohexyl)pent-4-enamide |
| Ring-Closing Metathesis | Grubbs' 2nd Gen. Catalyst | Bicyclic amide |
| Heck Cyclization | Pd(OAc)₂/phosphine ligand | Spirocyclic or fused ring systems |
Spectroscopic Characterization Methodologies for N 4 Methylidenecyclohexyl Pent 4 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of N-(4-methylidenecyclohexyl)pent-4-enamide can be constructed.
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted chemical shifts (δ) for the protons of this compound are presented in the table below. The spectrum would be characterized by distinct signals corresponding to the amide proton, the vinyl protons of both the pent-4-enamide (B1609871) and the methylidenecyclohexyl moieties, and the aliphatic protons of the cyclohexyl ring and the pentenamide chain.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| N-H | 5.5 - 6.5 | Broad singlet | - |
| =CH (pentenyl) | 5.7 - 5.9 | ddt | J ≈ 17, 10, 6.5 |
| =CH₂ (pentenyl) | 4.9 - 5.1 | m | - |
| =CH₂ (cyclohexyl) | 4.6 - 4.8 | s | - |
| N-CH (cyclohexyl) | 3.7 - 4.0 | m | - |
| CH₂-C=O | 2.2 - 2.4 | t | J ≈ 7.5 |
| CH₂-C=C (pentenyl) | 2.3 - 2.5 | q | J ≈ 7.0 |
| Cyclohexyl CH₂ | 1.2 - 2.2 | m | - |
Note: Predicted values are based on typical chemical shifts of similar functional groups.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound would show distinct signals for the carbonyl carbon, the sp² hybridized carbons of the two alkene groups, and the sp³ hybridized carbons of the cyclohexyl ring and the pentenamide chain.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (amide) | 170 - 175 |
| =C (cyclohexyl) | 145 - 150 |
| =CH (pentenyl) | 135 - 140 |
| =CH₂ (pentenyl) | 115 - 120 |
| =CH₂ (cyclohexyl) | 105 - 110 |
| N-CH (cyclohexyl) | 45 - 55 |
| CH₂-C=O | 35 - 40 |
| CH₂-C=C (pentenyl) | 30 - 35 |
| Cyclohexyl CH₂ | 25 - 40 |
Note: Predicted values are based on typical chemical shifts of similar functional groups.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the vinyl proton and the adjacent methylene (B1212753) protons in the pent-4-enamide moiety, as well as couplings between the protons on the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This would be crucial for establishing the connectivity between the pent-4-enamide and the 4-methylidenecyclohexyl fragments, for example, by observing a correlation from the N-H proton to the carbonyl carbon and the N-CH carbon of the cyclohexyl ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the stereochemistry and preferred conformation of the cyclohexyl ring and the orientation of the substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pitt.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and alkene functional groups.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H (amide) | Stretching | 3300 - 3500 | Medium |
| C-H (sp²) | Stretching | 3010 - 3100 | Medium |
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C=O (amide I band) | Stretching | 1630 - 1680 | Strong |
| N-H (amide II band) | Bending | 1510 - 1570 | Medium |
| C=C (alkene) | Stretching | 1640 - 1680 | Medium-Weak |
The presence of a strong absorption band around 1650 cm⁻¹ for the amide carbonyl stretch, along with the N-H stretching and bending vibrations, would confirm the amide functionality. spcmc.ac.inlibretexts.org The bands in the 3010-3100 cm⁻¹ and 1640-1680 cm⁻¹ regions would indicate the presence of the C=C double bonds and their associated vinylic hydrogens. orgchemboulder.compressbooks.pub
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.
For this compound (molecular formula: C₁₂H₁₉NO), the expected fragmentation patterns would include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, which could lead to the formation of an acylium ion.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. jove.com In the pent-4-enamide chain, this rearrangement could occur.
Cleavage of the N-cyclohexyl bond: Fragmentation at the amide C-N bond is a common pathway for amides, leading to the formation of ions corresponding to the acyl and the N-substituted fragments. unl.ptnih.gov
Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. This method is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, which are abundant in the structure of this compound.
The Raman spectrum of this compound is predicted to be rich and complex, with characteristic peaks arising from its distinct functional groups: the amide linkage, the cyclohexyl ring with an exocyclic double bond, and the terminal pentenamide chain. Computational methods, such as Density Functional Theory (DFT), are instrumental in assigning these vibrational modes to specific molecular motions. nih.gov
Detailed Research Findings
Theoretical calculations allow for the prediction of the Raman active vibrational modes for this compound. The key vibrational assignments are detailed below and summarized in the accompanying data table.
Amide Group Vibrations: The amide group gives rise to several characteristic bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear as a strong peak. The Amide II and III bands, resulting from a complex mix of N-H in-plane bending and C-N stretching vibrations, are also key identifiers. nih.gov The precise positions of these bands can be sensitive to the local environment and conformation of the molecule. nih.gov
C=C Stretching Vibrations: The molecule contains two distinct C=C double bonds: the exocyclic methylidene group on the cyclohexane (B81311) ring and the terminal vinyl group of the pentenamide chain. These will produce strong Raman signals in the characteristic region for double bonds. The terminal vinyl group is expected to have a slightly different vibrational frequency compared to the methylidene group due to the different substitution patterns.
Cyclohexyl Ring Vibrations: The cyclohexane ring will exhibit a series of complex vibrational modes, including ring stretching and deformation ("breathing") modes. These are often found in the fingerprint region of the spectrum and are highly characteristic of the cyclic structure.
C-H Vibrations: The spectrum will also be populated by numerous C-H stretching and bending vibrations from the aliphatic and vinylic protons. The stretching vibrations of the sp2-hybridized carbons of the double bonds typically appear at higher wavenumbers than those of the sp3-hybridized carbons of the cyclohexyl ring.
The following interactive table provides a summary of the predicted prominent Raman shifts for this compound and their corresponding vibrational assignments based on theoretical analysis.
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group | Intensity |
| ~3080 | =C-H Stretch | Methylidene & Vinyl | Medium |
| ~2935 | C-H Stretch | Cyclohexyl | Strong |
| ~1685 | Amide I (C=O Stretch) | Amide | Strong |
| ~1650 | C=C Stretch | Methylidene & Vinyl | Strong |
| ~1550 | Amide II (N-H bend, C-N stretch) | Amide | Medium |
| ~1440 | CH₂ Scissoring | Cyclohexyl & Pentenyl | Medium |
| ~1280 | Amide III (C-N stretch, N-H bend) | Amide | Medium |
| ~890 | =CH₂ Wagging | Methylidene | Medium |
Other advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy could also be employed to study the structural dynamics and vibrational couplings within the molecule, particularly concerning the amide group. nih.govchemrxiv.org Furthermore, Raman optical activity (ROA) could provide detailed stereochemical information if the molecule were chiral. nih.gov The use of different laser excitation wavelengths in Raman spectroscopy can also help to enhance specific vibrational modes through resonance effects. mdpi.com
Computational and Theoretical Investigations of N 4 Methylidenecyclohexyl Pent 4 Enamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-methylidenecyclohexyl)pent-4-enamide at the atomic and molecular level. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy of the molecule.
The electronic structure of this compound is characterized by the interplay of its various functional groups: the amide linkage, the cyclohexyl ring with a methylidene group, and the terminal pentenamide chain. Analysis of the molecular orbitals (HOMO and LUMO) reveals the regions of high electron density and susceptibility to electrophilic and nucleophilic attack.
Table 1: Hypothetical Mulliken Atomic Charges on Key Atoms in this compound
| Atom | Atomic Charge (e) |
| O (carbonyl) | -0.55 |
| N (amide) | -0.40 |
| C (carbonyl) | +0.60 |
| C (alpha to carbonyl) | -0.15 |
| C (methylidene) | -0.25 |
| H (amide) | +0.30 |
Note: These values are illustrative and would be determined through specific quantum chemical calculations.
The conformational flexibility of this compound is primarily due to the rotation around single bonds in the pentenamide chain and the conformational changes within the cyclohexyl ring. The presence of the methylidene group can influence the preferred chair or boat-like conformations of the cyclohexyl ring.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Global Minimum (trans-amide, chair) | 0.00 |
| Local Minimum 1 (trans-amide, skew-boat) | +5.8 |
| Local Minimum 2 (gauche-pentenyl, trans-amide, chair) | +2.1 |
| Transition State (rotation about C-N amide bond) | +18.5 |
Note: These values are hypothetical and represent a plausible energy landscape.
Quantum chemical calculations are instrumental in elucidating potential reaction mechanisms involving this compound. For instance, the reactivity of the double bonds in electrophilic additions or radical reactions can be investigated. By mapping the reaction pathway and locating the transition state structures, activation energies and reaction rates can be predicted.
For example, in a hypothetical acid-catalyzed hydration of the methylidene group, calculations would identify the structure of the protonated intermediate and the subsequent transition state for water addition. The calculated energy barrier for this process would provide insight into the reaction's feasibility.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space and the transitions between different conformations at finite temperatures.
MD simulations of this compound in different solvent environments would reveal how intermolecular interactions influence its conformational preferences and dynamics. These simulations can provide insights into the flexibility of the pentenamide chain and the frequency of ring-flipping in the cyclohexyl moiety.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For a series of related amide compounds, QSRR studies could be developed to predict their reactivity in specific reactions based on calculated molecular descriptors.
For this compound, relevant descriptors might include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. A QSRR model could, for example, predict the rate of a specific reaction for a range of N-substituted amides.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting various spectroscopic data, which aids in the characterization of this compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental data, can help in the assignment of complex spectra and confirm the molecule's structure and conformational preferences in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=O stretch of the amide, the N-H stretch, and the C=C stretching vibrations of the alkene groups.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide information about the conjugated systems within the molecule.
Table 3: Hypothetical and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Calculated Value | Experimental Value |
| ¹³C NMR (C=O) | 172.5 ppm | 170.8 ppm |
| ¹H NMR (N-H) | 7.8 ppm | 7.6 ppm |
| IR (C=O stretch) | 1655 cm⁻¹ | 1650 cm⁻¹ |
| UV-Vis (λmax) | 210 nm | 208 nm |
Note: These values are illustrative examples of what such a comparative analysis would entail.
Applications of N 4 Methylidenecyclohexyl Pent 4 Enamide in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
N-(4-methylidenecyclohexyl)pent-4-enamide is anticipated to be a highly versatile intermediate in the synthesis of complex nitrogen-containing molecules, particularly alkaloids and other natural products. nih.gov Enamides are recognized as valuable synthons due to their balanced stability and reactivity. rsc.org The enamide functional group can participate in a variety of cyclization reactions, acting as a linchpin in the construction of intricate molecular architectures. nih.gov
The presence of two distinct carbon-carbon double bonds in this compound—the terminal pentenyl group and the exocyclic methylidene group—offers opportunities for selective chemical transformations. For instance, one double bond could be selectively functionalized while the other remains intact for subsequent reactions, a strategy often employed in the total synthesis of complex natural products. This differential reactivity allows for a stepwise construction of molecular complexity.
Moreover, the enamide itself can undergo a range of addition reactions. For example, in an aza-Prins cyclization, protonation of the enamide would generate an iminium ion that can be trapped by a nucleophile, such as an alkene or alkyne, to form new heterocyclic ring systems. nih.gov This type of reaction is instrumental in the synthesis of various alkaloid frameworks. nih.gov
A plausible synthetic route to this compound would involve the acylation of 4-methylidenecyclohexanamine with pent-4-enoyl chloride. ontosight.aifishersci.de This standard amide bond formation is a robust and high-yielding reaction. The required pent-4-enoyl chloride can be readily prepared from 4-pentenoic acid and a chlorinating agent such as thionyl chloride. ontosight.aiscientificlabs.co.uk
Table 1: Plausible Synthesis of this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-Pentenoic acid | Thionyl chloride (SOCl₂), reflux | Pent-4-enoyl chloride |
Development of Novel Synthetic Methodologies Leveraging its Structural Features
The unique combination of functional groups in this compound makes it an ideal substrate for the development of novel synthetic methodologies. The dual alkene functionalities allow for the exploration of tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
For instance, a ring-closing metathesis (RCM) reaction could be envisioned between the terminal pentenyl group and the exocyclic methylidene group, catalyzed by a ruthenium-based catalyst. This would lead to the formation of a spirocyclic compound containing a new seven-membered ring fused to the cyclohexane (B81311) core. Such structures are of interest in medicinal chemistry and natural product synthesis.
Furthermore, the enamide moiety can direct various C-H functionalization reactions on the cyclohexyl ring, offering a pathway to selectively introduce new substituents. researchgate.net The development of such regioselective reactions is a significant area of research in modern organic synthesis.
Table 2: Potential Methodologies Leveraging this compound
| Reaction Type | Catalysts/Reagents | Potential Product | Synthetic Utility |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Grubbs' catalyst, Hoveyda-Grubbs catalyst | Spirocyclic lactam | Access to complex polycyclic frameworks |
| Tandem Radical Cyclization | Radical initiator (e.g., AIBN), Tin hydride | Bicyclic or tricyclic nitrogen heterocycles | Construction of alkaloid-like scaffolds |
Applications in Polymer Chemistry and Materials Science (e.g., as a Monomer)
The presence of two polymerizable double bonds suggests that this compound could serve as a valuable monomer or cross-linking agent in polymer chemistry. Acrylamide-based polymers are known for their wide range of applications, including as thickeners and in water treatment. rdd.edu.iq The N-substituted acrylamide (B121943) motif within the target molecule could impart unique properties to the resulting polymers. researchgate.net
Radical polymerization of this compound could lead to the formation of cross-linked polymers with tunable properties. mdpi.com The rigidity of the cyclohexyl group and the presence of the amide functionality would likely influence the thermal and mechanical properties of the resulting polymer network. For example, the amide groups could participate in hydrogen bonding, leading to materials with increased strength and thermal stability.
Copolymerization with other vinyl monomers, such as acrylonitrile (B1666552) or methyl acrylate, could be employed to further tailor the properties of the resulting materials. researchgate.net This approach allows for the creation of a wide range of copolymers with diverse physical and chemical characteristics. rdd.edu.iq
Table 3: Potential Polymerization Applications
| Polymerization Method | Monomer/Comonomer | Potential Polymer Properties | Potential Applications |
|---|---|---|---|
| Radical Homopolymerization | This compound | Cross-linked, thermally stable, high modulus | Resins, coatings, hydrogels |
| Radical Copolymerization | This compound, Acrylonitrile | Enhanced chemical resistance, tailored solubility | Specialty plastics, membranes |
Design and Synthesis of Chemical Probes and Tool Compounds (focus on chemical utility)
Chemical probes are essential tools for studying biological systems and for the discovery of new drugs. nih.gov The structure of this compound lends itself to the design and synthesis of such probes. A fully functional chemical probe typically contains a ligand for target recognition, a reporter group for detection, and a reactive group for covalent modification of the target. frontiersin.org
The enamide functionality, along with the two alkene groups, provides multiple points for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers). The modular synthesis of such probes would allow for the rapid generation of a library of compounds for screening against various biological targets. frontiersin.org
For example, the terminal alkene could be functionalized via a thiol-ene "click" reaction to introduce a fluorescent tag. The resulting probe could then be used to investigate the binding partners of a particular protein of interest. The enamide itself can also act as a reactive handle in certain biological contexts.
The development of such chemical probes can provide valuable insights into disease mechanisms and aid in the identification of new therapeutic targets. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-methylidenecyclohexyl)pent-4-enamide, and how can reaction conditions be optimized?
- Methodology : Use acylation reactions between 4-methylidenecyclohexylamine and pent-4-enoyl chloride under anhydrous conditions. Evidence from analogous syntheses (e.g., N-(p-tolyl)pent-4-enamide ) suggests employing Et₃N as a base in CH₂Cl₂ at 0°C to room temperature, achieving yields >90% after extraction and purification via column chromatography . Optimization may involve adjusting stoichiometry, solvent polarity, or catalytic additives.
- Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 5.82–5.90 ppm for alkene protons) and HRMS .
Q. Which analytical techniques are critical for characterizing this compound, and what are common pitfalls?
- Key Techniques :
- NMR Spectroscopy : Identify alkene protons (δ 5.6–5.9 ppm) and cyclohexylidene methylene groups (δ 4.7–4.8 ppm) .
- Mass Spectrometry : Use ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M + Na]⁺) .
- Pitfalls : Solvent residues in NMR (e.g., CHCl₃ at δ 7.26 ppm) or matrix effects in MS may obscure data. Always run blank controls.
Q. What preliminary biological screening approaches are suitable for evaluating this compound?
- In Vitro Assays : Test for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorescence-based assays. Reference nematicidal studies of 4,5,5-trifluoro-pent-4-enamide derivatives show LC₅₀ values <2 mg/L against Meloidogyne incognita .
- In Vivo Models : For agrochemical potential, use soil-based nematode inhibition assays (e.g., 40 mg/L dosing in sand) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of pent-4-enamide derivatives?
- Key Findings :
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 4,5,5-trifluoro analogs) enhance nematicidal activity by increasing electrophilicity .
- Heterocyclic Moieties : Substitution with furan or thiazole rings improves bioavailability and target binding (e.g., compound B8 , LC₅₀ = 1.22 mg/L) .
Q. How can researchers address contradictions between in vitro and in vivo efficacy data?
- Case Study : In vitro LC₅₀ values for pent-4-enamides may not correlate with in vivo inhibition rates due to metabolic instability or poor soil mobility .
- Solutions :
- Metabolic Profiling : Use LC-MS to identify degradation products in soil or biological matrices.
- Formulation Adjustments : Encapsulate the compound in slow-release carriers (e.g., polyurea microcapsules) to enhance persistence .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
